molecular formula C14H14N2O3S2 B2876685 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide CAS No. 887202-38-2

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide

Cat. No. B2876685
CAS RN: 887202-38-2
M. Wt: 322.4
InChI Key: WMMIZGNPRPYMKD-UHFFFAOYSA-N
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Description

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide, also known as MSA-2, is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been studied extensively for its potential use in various scientific research applications, including cancer treatment and drug development.

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide derivatives have shown efficacy as inhibitors of carbonic anhydrase isoenzymes, demonstrating significant inhibitory activity against specific isoenzymes like hCA I, II, and VII. These compounds, including related aromatic sulfonamides, exhibit nanomolar half maximal inhibitory concentrations (IC50s) against these isoenzymes, suggesting potential therapeutic applications in diseases where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Photopolymerization

  • Sulfur-containing carboxylic acids (SCCAs), including derivatives of this compound, have been used in photoinduced free-radical polymerizations. These compounds act as electron donors in conjunction with sensitizers like 4-carboxybenzophenone. They have demonstrated efficiency in photopolymerizations carried out in aqueous solutions, showing potential in polymer science and material engineering (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).

Flame Retardant and Antimicrobial Coatings

  • Sulphonamide compounds, including those derived from this compound, have been explored for use in surface coatings. Their metal complexes show promise as flame retardant and antimicrobial additives in polyurethane varnish formulations, improving safety and hygiene aspects in various applications (El‐Wahab, El-Fattah, El-alfy, Owda, Lin, & Hamdy, 2020).

Synthesis of Novel Compounds

  • New acridine and bis-acridine sulfonamide compounds have been synthesized using this compound as a precursor. These compounds have been evaluated for their inhibitory activity against carbonic anhydrase isoforms, showcasing the versatility of this compound in medicinal chemistry (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

properties

IUPAC Name

3-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-20-12-4-2-3-10(9-12)14(17)16-11-5-7-13(8-6-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMIZGNPRPYMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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